(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-3-nitrobenzamide
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Overview
Description
The compound is a derivative of hydrazine, a type of chemical compound that has been used in various applications, including as inhibitors for certain enzymes .
Molecular Structure Analysis
The molecular structure of similar compounds was confirmed with the help of solid-state characterization through NMR (1H and 13C), FTIR and elemental analysis .Scientific Research Applications
Ecto-5′-Nucleotidase Inhibition
This compound has been studied for its potential as an inhibitor of ecto-5′-nucleotidase (e50NT), a membrane-bound enzyme that regulates extracellular purinergic signaling . Its upregulation is associated with various disease conditions, including inflammation, hypoxia, and cancer. The inhibition of e50NT could be a promising strategy for therapeutic intervention in these diseases.
Antioxidant Activity
Hydrazone compounds, which include the structure of this compound, have been reported to exhibit significant antioxidant properties . This activity is crucial as it can help in protecting cells from the damage caused by free radicals, thus potentially contributing to the prevention of diseases like cancer and heart disease.
Anti-inflammatory Properties
The anti-inflammatory potential of hydrazone derivatives makes them candidates for the development of new anti-inflammatory drugs . Given the role of inflammation in many chronic diseases, this application could have a wide-reaching impact on health care.
Antimicrobial and Antifungal Effects
Compounds with a nitro substitution at the arylidene moiety, similar to this compound, have shown potent antimicrobial and antifungal activities . This suggests a possible use in developing new treatments for bacterial and fungal infections.
Computational Studies for Drug Design
The compound’s structure allows for computational studies to predict its interaction with biological targets . Such studies are essential in the early stages of drug design and development, helping to identify promising candidates for further research.
Pharmacological Evaluation
Substituted-N′-[(1E)-substituted-phenylmethylidene]benzohydrazide analogs, which share a similar structure with this compound, have been synthesized and evaluated for various pharmacological activities . This includes assessing their potential as drugs for treating different conditions.
Chemical Synthesis and Characterization
The compound serves as a basis for synthesizing novel derivatives that can be characterized and studied for various biological activities . This is a fundamental application in medicinal chemistry research.
Mechanism of Action
Target of Action
The primary target of this compound is ecto-5’-nucleotidase (e50NT) . e50NT is a membrane-bound enzyme and an essential member of ecto-nucleotidases which regulates extracellular purinergic signalling . Their upregulation results in various disease conditions, for example, inflammation, hypoxia, and cancer .
Mode of Action
The compound interacts with e50NT, inhibiting its function .
Biochemical Pathways
The inhibition of e50NT by the compound affects the extracellular purinergic signalling pathway . This pathway plays a crucial role in various physiological and pathological processes, including inflammation, hypoxia, and cancer .
Pharmacokinetics
It is known that the compound has good solubility, excellent formula flexibility, and good compatibility with other uv filters and cosmetic ingredients .
Result of Action
The inhibition of e50NT by the compound can potentially alleviate the symptoms of diseases such as inflammation, hypoxia, and cancer, where e50NT is upregulated .
properties
IUPAC Name |
N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-4-25(5-2)17-11-9-16(10-12-17)13-23-24-20(27)14-22-21(28)18-7-6-8-19(15(18)3)26(29)30/h6-13H,4-5,14H2,1-3H3,(H,22,28)(H,24,27)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETQIWCFGDEEBC-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-3-nitrobenzamide |
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